2-(Trifluoromethyl)cyclobutan-1-ol
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Overview
Description
2-(Trifluoromethyl)cyclobutan-1-ol is an organic compound with the molecular formula C5H7F3O. It features a cyclobutane ring substituted with a trifluoromethyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)cyclobutan-1-ol typically involves cyclobutane ring formation reactions incorporating trifluoromethyl precursors. One common method is the [2 + 2] cycloaddition reaction, which is widely used for synthesizing cyclobutane-containing compounds . The reaction conditions often involve the use of photoredox catalysts and visible light irradiation to facilitate the formation of the cyclobutane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)cyclobutan-1-ol can undergo various chemical reactions typical for alcohols and compounds containing trifluoromethyl groups. These reactions include:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Trifluoromethyl)cyclobutan-1-ol has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)cyclobutan-1-ol involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. The trifluoromethyl group can enhance the compound’s chemical and metabolic stability, lipophilicity, and binding selectivity . The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)cyclobutan-1-ol: Similar structure but with the trifluoromethyl group at a different position on the cyclobutane ring.
Cyclobutanol: Lacks the trifluoromethyl group, making it less stable and less lipophilic.
Trifluoromethyl-substituted alcohols: Share the trifluoromethyl group but differ in the ring structure and overall molecular framework.
Uniqueness
2-(Trifluoromethyl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring and the trifluoromethyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(trifluoromethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)3-1-2-4(3)9/h3-4,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYJHFOLPOHKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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